molecular formula C3H4F2N4 B13169399 1-(difluoromethyl)-1H-1,2,4-triazol-3-amine

1-(difluoromethyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13169399
M. Wt: 134.09 g/mol
InChI Key: XDQGZUSTZGPJQB-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-1H-1,2,4-triazol-3-amine is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the difluoromethyl group (CF2H) in this compound imparts unique chemical properties, making it of significant interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a suitable precursor, such as a triazole derivative, reacts with a difluoromethylating agent like ClCF2H (chlorodifluoromethane) under basic conditions . Another approach involves the use of difluorocarbene reagents, which can insert into the triazole ring to form the desired compound .

Industrial Production Methods

Industrial production of 1-(difluoromethyl)-1H-1,2,4-triazol-3-amine often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process . Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a crucial role in achieving industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various difluoromethylated triazole derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Difluoromethyl)-1H-1,2,4-triazol-3-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and hydrogen bonding ability. These properties can enhance the compound’s stability, bioavailability, and overall efficacy in various applications .

Biological Activity

1-(Difluoromethyl)-1H-1,2,4-triazol-3-amine is a member of the 1,2,4-triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial, antifungal, and anticancer agent. Understanding its biological activity can provide insights into its therapeutic applications and guide future research.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C3H4F2N4\text{C}_3\text{H}_4\text{F}_2\text{N}_4

This compound features a difluoromethyl group attached to a triazole ring, which is known for enhancing biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 1,2,4-triazole derivatives. For instance, compounds with a similar triazole structure have shown significant activity against Gram-positive and Gram-negative bacteria as well as fungi. In one study, derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 μg/mL against various pathogens including Staphylococcus aureus and E. coli .

Compound MIC (μg/mL) Target Organism
1a0.5Candida albicans
1b2Staphylococcus aureus
1c8Escherichia coli

Anticancer Activity

The anticancer potential of triazole derivatives has also been extensively studied. For example, compounds derived from the triazole framework have demonstrated varying degrees of cytotoxicity against cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer). The IC50 values for some derivatives were reported to be as low as 24 nM, indicating potent activity .

Compound IC50 (μM) Cancer Cell Line
Compound A0.024HCT-116
Compound B0.027T47D

The mechanism of action for triazole compounds often involves inhibition of key enzymes or pathways essential for microbial or cancer cell survival. For instance, some studies suggest that these compounds may inhibit aromatase and steroid sulfatase enzymes critical in hormone-dependent cancers . Additionally, molecular docking studies have shown that triazole derivatives can effectively bind to target proteins involved in disease processes .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of triazole derivatives and evaluated their antimicrobial efficacy against standard bacterial strains. The results indicated that the introduction of a difluoromethyl group significantly enhanced antibacterial activity compared to non-fluorinated analogs.

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer effects of triazole derivatives on breast cancer cell lines. The study revealed that certain modifications to the triazole structure led to increased cytotoxicity and apoptosis induction in cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds can be influenced by various structural modifications. Key findings include:

  • Fluorination : The presence of fluorine atoms generally increases lipophilicity and bioactivity.
  • Substituent Positioning : The position of substituents on the triazole ring can affect binding affinity to biological targets.

Properties

Molecular Formula

C3H4F2N4

Molecular Weight

134.09 g/mol

IUPAC Name

1-(difluoromethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C3H4F2N4/c4-2(5)9-1-7-3(6)8-9/h1-2H,(H2,6,8)

InChI Key

XDQGZUSTZGPJQB-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=NN1C(F)F)N

Origin of Product

United States

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